molecular formula C23H21N7O2S2 B2830893 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 887881-75-6

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2830893
CAS No.: 887881-75-6
M. Wt: 491.59
InChI Key: PZGKUABJOPMRNI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a sulfur-linked acetamide moiety. The acetamide branch connects to a 1,2,4-triazole ring substituted with a 3-methoxyphenyl group at position 4 and an indole moiety at position 3.

The synthesis of such compounds typically involves multi-step reactions, including condensation, sulfonylation, and nucleophilic substitution. For example, and describe analogous methods where thiadiazole and triazole rings are constructed via Schotten-Baumann reactions or coupling with activated esters (e.g., using EDC/HOBt). The indole and methoxyphenyl substituents likely enhance π-π stacking and hydrogen-bonding interactions, critical for target binding .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O2S2/c1-3-20-26-28-22(34-20)25-19(31)13-33-23-29-27-21(17-12-24-18-10-5-4-9-16(17)18)30(23)14-7-6-8-15(11-14)32-2/h4-12,24H,3,13H2,1-2H3,(H,25,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGKUABJOPMRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that incorporates a thiadiazole moiety and a triazole ring, both of which are known for their diverse biological activities. This article compiles various research findings regarding its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{N 5 ethyl 1 3 4 thiadiazol 2 yl 2 5 1H indol 3 yl 4 3 methoxyphenyl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Molecular Weight : 359.5 g/mol
Molecular Formula : C15H20N6OS

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiadiazole and triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures demonstrate effectiveness against various bacteria and fungi. For instance:

CompoundActivity AgainstReference
Thiadiazole Derivative AStaphylococcus aureus
Triazole Derivative BEscherichia coli

The presence of the methoxy group in the phenyl ring enhances the antimicrobial potency of these compounds.

2. Anticancer Potential

Thiadiazole derivatives have been explored for their anticancer properties. Studies suggest that they may inhibit tumor growth by interfering with specific cellular pathways. For example:

CompoundCancer TypeMechanism of ActionReference
Compound 60Breast CancerMDM2 Inhibition (K i < 1 nM)
Thiadiazole Derivative CLung CancerApoptosis Induction

These findings indicate that this compound may possess similar anticancer effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Receptor Interaction : It could interact with various receptors to modulate signaling pathways critical for cancer progression and microbial resistance.

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole and triazole derivatives. For instance:

Case Study 1: Antimicrobial Evaluation

A study synthesized multiple thiadiazole derivatives and tested their antimicrobial activity against a range of pathogens. The results indicated that compounds with the ethyl group showed enhanced activity compared to their methyl counterparts.

Case Study 2: Anticancer Activity

In another study, the anticancer potential of various triazole derivatives was assessed in vitro. The results demonstrated that certain modifications in the side chains led to increased cytotoxicity against cancer cell lines.

Scientific Research Applications

Chemical Synthesis and Material Science

This compound is utilized as an intermediate in the synthesis of various organic molecules. Its structural properties make it suitable for developing advanced materials, including polymers and coatings. The incorporation of the fluorine atom enhances its reactivity, which can be beneficial in creating materials with improved performance and durability.

Enzyme Inhibition and Drug Discovery

N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide has been studied for its potential as a bioactive molecule, particularly in enzyme inhibition. It may interact with specific enzymes or receptors, modulating their activity, which is crucial for drug discovery. For instance, studies have indicated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.

Anticancer Properties

Research into the anticancer potential of this compound has shown promising results. Certain analogs have demonstrated significant activity against HIV integrase, an enzyme vital for viral replication. One study reported an IC50 value of 0.65 µM for the most active derivative, indicating its potential as an HIV integrase inhibitor. Additionally, the compound's ability to inhibit SHP2 (a positive regulator of the ERK/MAPK signaling pathway) suggests its application in treating hyperproliferative diseases such as cancer .

Comparative Analysis with Analog Compounds

To better understand the unique properties of N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide, it is useful to compare its biological activity with similar compounds:

Compound NameStructureIC50 (µM)Biological Activity
N-(4-chlorophenethyl)-6-methoxypyrimidine-4-carboxamideChloro1.20Moderate anti-inflammatory
N-(4-bromophenethyl)-6-methoxypyrimidine-4-carboxamideBromo0.85Strong anticancer potential
N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamideFluoro0.65Potential HIV integrase inhibitor

This table illustrates that the fluorinated derivative exhibits superior activity against HIV integrase compared to its chloro and bromo counterparts, highlighting its significance in medicinal chemistry .

Case Studies and Research Findings

Numerous studies have been conducted to explore the applications and efficacy of this compound:

  • A study investigating its anti-inflammatory effects demonstrated that derivatives significantly reduced COX-2 expression in vitro, suggesting potential therapeutic applications for inflammatory diseases.
  • Another research focused on the compound's interaction with SARS-CoV-2 proteins showed promising antiviral activity through molecular docking studies, indicating its relevance in combating viral infections .

Comparison with Similar Compounds

Key Observations:

  • Thiadiazole vs. Oxadiazole Cores: Oxadiazole derivatives (e.g., ) exhibit anticonvulsant activity, whereas thiadiazole-based compounds (e.g., ) show broader enzyme inhibition profiles.
  • Indole vs. Benzyl/Phenyl Substituents : Indole-containing compounds (e.g., Target Compound) may target tryptophan-dependent enzymes or serotonin receptors, whereas benzyl/phenyl groups () favor hydrophobic interactions with α-glucosidase .
  • Methoxy Group Impact : The 3-methoxyphenyl moiety in the Target Compound and analogues could modulate solubility and membrane permeability, as seen in related methoxy-substituted anticancer agents .

Q & A

Advanced Research Question

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or alkyl (methyl, ethyl) groups on the phenyl ring to assess electronic effects .
  • Bioisosteric replacement : Replace the indole moiety with pyrrole or furan to evaluate heterocycle contributions .
  • Pharmacophore mapping : Use QSAR models to correlate logP, polar surface area, and bioactivity .

What computational approaches are recommended to predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 (PDB ID: 5KIR) or AChE (PDB ID: 4EY7) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .

How can reaction intermediates be monitored during synthesis to troubleshoot low yields?

Advanced Research Question

  • TLC monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track triazole-thiadiazole intermediates .
  • In situ FTIR : Detect transient species (e.g., thiol intermediates at ~2500 cm⁻¹) .
  • Quenching experiments : Halt reactions at intervals (1, 3, 6 hours) for LC-MS analysis of intermediate stability .

What are the stability profiles of this compound under varying storage conditions?

Advanced Research Question

  • Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C typical for triazoles) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
  • pH stability : Incubate in buffers (pH 2–12) and assess structural integrity using NMR .

What mechanistic studies are required to elucidate its interaction with enzymes like COX-2?

Advanced Research Question

  • Enzyme kinetics : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations .
  • Fluorescence quenching : Monitor tryptophan residues in COX-2 upon compound binding .
  • X-ray crystallography : Co-crystallize the compound with COX-2 to resolve binding modes .

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